molecular formula C10H14N2O2 B1484615 Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate CAS No. 2098142-88-0

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate

Cat. No.: B1484615
CAS No.: 2098142-88-0
M. Wt: 194.23 g/mol
InChI Key: ULUSFCIXTCUYDP-UHFFFAOYSA-N
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Description

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by an ethyl ester group at the 4-position and an isopropyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with isopropylamine to form an intermediate, which then undergoes cyclization with formamide to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 6-(propan-2-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 4-(propan-2-yl)pyrimidine-5-carboxylate: Similar structure but with the ester group at a different position.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    6-(Propan-2-yl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 6-propan-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)9-5-8(7(2)3)11-6-12-9/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUSFCIXTCUYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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